molecular formula C8H17NO5S B1603108 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate CAS No. 96628-67-0

2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate

Cat. No.: B1603108
CAS No.: 96628-67-0
M. Wt: 239.29 g/mol
InChI Key: QQDCXQURAAVVHQ-UHFFFAOYSA-N
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Description

2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate is a Boc-protected sulfonate ester widely utilized as an intermediate in organic synthesis, particularly in pharmaceutical and peptide chemistry. The compound features a tert-butoxycarbonyl (Boc) group, which serves as a temporary protective group for the amine functionality, and a methanesulfonate (mesylate) group, which acts as a leaving group in nucleophilic substitution reactions. This dual functionality enables controlled reactivity under specific conditions, making it valuable for sequential deprotection and functionalization strategies .

The Boc group is acid-labile, allowing selective removal under mildly acidic conditions (e.g., trifluoroacetic acid), while the mesylate group facilitates displacement by nucleophiles such as amines, thiols, or alkoxides. This compound is particularly advantageous in multi-step syntheses where precise control over reactive sites is critical .

Preparation Methods

General Synthetic Strategy

The preparation of 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate generally involves two main steps:

This two-step sequence ensures selective functional group transformations while maintaining the integrity of the amine functionality.

Detailed Preparation Methods

Protection of 2-Aminoethanol with Boc Group

  • Starting Material: 2-Aminoethanol (ethanolamine)
  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), base (e.g., sodium bicarbonate or triethylamine)
  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
  • Conditions: Typically carried out at 0–25 °C under inert atmosphere
  • Mechanism: The primary amine attacks Boc₂O, forming the Boc-protected aminoethanol intermediate.

This step stabilizes the amine, preventing unwanted side reactions during subsequent methanesulfonation.

Methanesulfonation of Boc-Protected Aminoethanol

  • Starting Material: Boc-protected 2-aminoethanol
  • Reagents: Methanesulfonyl chloride (MsCl), base (commonly triethylamine or pyridine)
  • Solvent: Dichloromethane (DCM)
  • Temperature: 0 to 25 °C, typically maintained at low temperature during addition to control reaction rate
  • Procedure:
    • Boc-protected aminoethanol is dissolved in DCM and cooled to 0–4 °C.
    • MsCl is added dropwise with stirring, followed by the base to neutralize HCl formed.
    • The reaction mixture is stirred at room temperature for several hours (commonly 12–16 h) under nitrogen atmosphere.
    • Workup involves aqueous extraction, washing with saturated sodium chloride solution, drying over magnesium sulfate, and concentration under reduced pressure.
    • Purification is typically achieved by column chromatography or recrystallization to afford the pure mesylate ester.

Reaction Scheme Summary

Step Reaction Reagents & Conditions Outcome Yield (Typical)
1 Protection of amino group 2-Aminoethanol + Boc₂O, base, THF/DCM, 0–25 °C Boc-protected aminoethanol intermediate ~80–90%
2 Methanesulfonation Boc-protected aminoethanol + MsCl, triethylamine, DCM, 0–25 °C This compound 60–70% after purification

Analytical and Purification Details

  • Monitoring: Thin-layer chromatography (TLC) is used to monitor the progress, with Rf values typically around 0.3–0.5 in ethyl acetate/hexane mixtures.
  • Characterization:
    • ¹H NMR: Signals for Boc group tert-butyl protons (~1.4 ppm), methanesulfonate methyl protons (~3.0 ppm), and methylene protons adjacent to nitrogen and oxygen.
    • ¹³C NMR: Characteristic carbons for Boc carbonyl (~155 ppm), tert-butyl (~28 ppm), and methanesulfonate methyl (~38 ppm).
    • Purity: Achieved >95% by chromatographic purification.

Research Findings and Notes

  • The reaction is sensitive to moisture; anhydrous conditions and inert atmosphere (nitrogen) improve yield and purity.
  • Temperature control during MsCl addition is critical to minimize side reactions such as over-sulfonation or decomposition.
  • The Boc protecting group is stable under the reaction conditions and can be selectively removed later under acidic conditions without affecting the mesylate group.
  • The mesylate group provides a good leaving group for subsequent nucleophilic substitution, making this compound a versatile intermediate in medicinal chemistry.

Comparative Insights from Related Compounds

While direct literature on this compound is somewhat limited, closely related compounds such as 3-((Tert-butoxycarbonyl)amino)propyl methanesulfonate share similar synthetic routes, reinforcing the reliability of the described methodology.

Summary Table of Preparation Parameters

Parameter Details Comments
Starting Material 2-Aminoethanol Commercially available
Boc Protection Reagent Di-tert-butyl dicarbonate (Boc₂O) Requires base
Methanesulfonylation Reagent Methanesulfonyl chloride (MsCl) Reactive, moisture sensitive
Base Triethylamine or pyridine Neutralizes HCl byproduct
Solvent Dichloromethane (DCM), THF Anhydrous
Temperature 0–25 °C Low temperature during MsCl addition
Atmosphere Nitrogen or inert gas Prevents moisture and oxidation
Purification Column chromatography Ensures high purity
Typical Yield 60–70% (final step) Dependent on reaction control

Chemical Reactions Analysis

Substitution Reactions

The methanesulfonate group in this compound acts as a good leaving group, enabling nucleophilic substitution. A key reaction involves coupling with ciprofloxacin under basic conditions.

Reaction Type Reagents Conditions Products
Nucleophilic substitution Triethylamine (Et₃N), DMF, waterRoom temperature to 90°C Coupled product (e.g., with ciprofloxacin)

Mechanism : The methanesulfonate group is displaced by the nucleophile (e.g., ciprofloxacin), facilitated by the base (Et₃N) in polar aprotic solvents like DMF. This reaction is critical for synthesizing hybrid inhibitors, such as those targeting DNA gyrase .

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is removed under acidic conditions to liberate the free amine.

Reaction Type Reagents Conditions Products
Boc deprotection HCl, 1,4-dioxaneAcidic environment Free amine (e.g., with CO₂ and tert-butanol as byproducts)

Mechanism : Acidic conditions (e.g., HCl) cleave the Boc group via protonation and elimination, yielding the unprotected amine. This step is often performed post-substitution to finalize hybrid molecules .

Key Structural and Functional Insights

  • Molecular Formula : C₈H₁₇NO₅S .

  • Reactivity Profile :

    • Nucleophilicity : Methanesulfonate group is highly reactive, enabling efficient displacement by amines, alcohols, or thiols .

    • Stability : The Boc group prevents undesired amine reactivity during synthesis .

Research Findings and Trends

  • Antimicrobial Development : Derivatives of this compound have shown potential in creating novel antibiotics by targeting bacterial enzymes .

  • Pharmaceutical Intermediates : Its role in synthesizing hybrid molecules highlights its utility in medicinal chemistry .

This compound exemplifies the strategic use of protecting groups and leaving functionalities in modern organic synthesis, particularly for generating complex, biologically relevant molecules.

Scientific Research Applications

Organic Synthesis

2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate is primarily employed as a synthetic intermediate in organic chemistry. It facilitates the introduction of amine functionalities into complex molecules through the following mechanisms:

  • Nucleophilic Substitution : The methanesulfonate group acts as an excellent leaving group, enabling the attachment of Boc-protected amine chains to various substrates.
  • Peptide Synthesis : The compound is valuable in peptide chemistry, where the Boc group can be removed under acidic conditions to reveal free amines for further coupling reactions.

The compound has been investigated for its potential applications in drug development, particularly in the design of haptens for vaccines. Research indicates that derivatives of this compound can be conjugated to immunogenic carriers to elicit immune responses against specific drugs.

Case Study: Methamphetamine Vaccine Development

A study explored the use of haptens derived from this compound for developing vaccines against methamphetamine (MA). The research highlighted that:

  • Haptens were successfully conjugated to diphtheria toxoid.
  • Immunization with these conjugates resulted in robust antibody responses in animal models.
  • The study demonstrated that maintaining specific structural features was crucial for eliciting high-affinity antibodies against MA .

Bioconjugation Applications

In biochemistry, this compound is utilized for creating functionalized probes or linkers. These applications include:

  • Functionalization of Biomolecules : The compound can be employed to attach biomolecules to surfaces or other molecules, enhancing their functionality.
  • Study of Enzyme Interactions : Interaction studies involving this compound help elucidate its reactivity with various nucleophiles and electrophiles, providing insights into its behavior in biological systems.

Mechanism of Action

The mechanism of action of 2-((tert-butoxycarbonyl)amino)ethyl methanesulfonate involves the formation of a stable Boc-protected amine. The Boc group protects the amine from unwanted reactions during subsequent synthetic steps. The methanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate with analogous sulfonate esters, focusing on structural variations, reactivity, and applications.

Data Table of Key Compounds

Compound Name Molecular Formula Molecular Weight Sulfonate Type Substituents CAS Number Source
This compound Not provided - Methanesulfonate Boc-aminoethyl Not provided Target
2-[(tert-Butoxycarbonyl)amino]ethyl 4-methylbenzenesulfonate C₁₅H₂₃NO₅S 329.42 4-Methylbenzenesulfonate (tosylate) Boc-aminoethyl 193475-82-0
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate C₁₅H₂₃NO₅S 329.42 Methanesulfonate Boc-amino-3-phenylpropyl (chiral) 109687-66-3
2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate C₁₅H₂₃NO₅S 329.42 4-Methylbenzenesulfonate Boc-methylaminoethyl 193475-82-0

Key Comparison Criteria

Sulfonate Group Reactivity

  • Mesylate vs. Tosylate: The target compound’s methanesulfonate group is less sterically hindered and more polar than the tosylate group in 2-[(tert-Butoxycarbonyl)amino]ethyl 4-methylbenzenesulfonate. Tosylates are bulkier and form more stable leaving groups, often requiring milder conditions for nucleophilic substitution. Mesylates, however, react faster in polar aprotic solvents due to their higher solubility .
  • Applications : Tosylates are preferred in reactions requiring slower kinetics, while mesylates are ideal for rapid substitutions, such as in the synthesis of radiopharmaceuticals or time-sensitive intermediates .

Substituent Effects

  • Chirality: The (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate introduces stereochemistry, making it critical for asymmetric synthesis or enantioselective drug development. The target compound lacks chiral centers, simplifying its use in non-stereospecific applications .
  • In contrast, the Boc-aminoethyl group in the target compound offers balanced polarity for aqueous-organic phase reactions .

Amino Group Modifications

  • Methylation: The 2-(tert-Butoxycarbonyl(methyl)amino)-ethyl tosylate features a methylated amine, reducing nucleophilicity and altering steric effects. This modification can delay deprotection kinetics or hinder nucleophilic attacks compared to the primary amine in the target compound .

Biological Activity

2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate (Boc-AEE) is a compound that has garnered attention in the fields of organic chemistry and medicinal chemistry due to its role as a protecting group for amines. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Characteristics:

  • Molecular Formula: C8H17NO5S
  • CAS Number: 96628-67-0

Boc-AEE primarily functions as a protecting group for amines in synthetic organic chemistry. The tert-butoxycarbonyl (Boc) group shields the amine from reactions that could occur during subsequent synthetic steps. The methanesulfonate moiety serves as an excellent leaving group, facilitating nucleophilic substitution reactions with various nucleophiles such as amines and thiols.

Mechanism of Action:
The mechanism involves the formation of a stable Boc-protected amine, which can be deprotected under acidic conditions to reveal the free amine for further reactions. This process is crucial in peptide synthesis and the modification of biomolecules for biological studies .

Biological Activity and Applications

1. Role in Peptide Synthesis:
Boc-AEE is extensively used in the synthesis of peptides, where it helps to protect amino groups during the coupling reactions. This protection is vital for maintaining the integrity of the amino acids involved in peptide formation.

2. Modifying Biomolecules:
In biological research, Boc-AEE is utilized to modify biomolecules to study their functions. By attaching various groups through nucleophilic substitution, researchers can investigate how these modifications affect biological activity .

3. Pharmaceutical Applications:
The compound plays a significant role in drug development, particularly in synthesizing drug candidates and intermediates. Its ability to protect amines allows for complex molecular architectures that are often required in pharmaceutical compounds.

Table 1: Summary of Research Findings on Boc-AEE

Study/SourceKey Findings
BenchChem Demonstrated the utility of Boc-AEE as a protecting group in peptide synthesis and its role in modifying biomolecules.
MDPI Explored the coupling reactions involving Boc-AEE with ciprofloxacin, highlighting its application in synthesizing hybrid inhibitors targeting DNA gyrase.
PubChem Provided detailed chemical properties and potential applications in medicinal chemistry, emphasizing its significance in drug synthesis.

Case Studies

Case Study 1: Hybrid Inhibitors of DNA Gyrase
A study published by MDPI investigated the synthesis of hybrid inhibitors using Boc-AEE as an intermediate. The research demonstrated that coupling Boc-AEE with ciprofloxacin resulted in compounds with enhanced antibacterial activity, showcasing the importance of this compound in developing new therapeutic agents .

Case Study 2: Peptide Synthesis
In another research effort, Boc-AEE was employed in the synthesis of cyclic peptides. The protection-deprotection strategy facilitated the formation of complex cyclic structures that exhibited promising biological activities, including anti-cancer properties .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-((tert-butoxycarbonyl)amino)ethyl methanesulfonate?

To synthesize this compound, a common approach involves nucleophilic substitution or esterification. For example, in a procedure described by PubChem, a methanesulfonate group is introduced via reaction of a Boc-protected precursor with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Key parameters include:

  • Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.
  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) is used to enhance solubility of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures high purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological validation involves:

  • NMR Spectroscopy : 1^1H NMR should show characteristic peaks for the Boc group (δ ~1.4 ppm, singlet for tert-butyl) and methanesulfonate (δ ~3.0 ppm, singlet for SO3_3CH3_3) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+^+) with an error margin <5 ppm .
  • Infrared (IR) Spectroscopy : Stretching vibrations for the sulfonate group (~1350–1200 cm1^{-1}) and Boc carbonyl (~1690 cm^{-1) are critical .

Q. What are the recommended storage conditions to maintain compound stability?

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the sulfonate ester or Boc group.
  • Humidity : Desiccants (e.g., silica gel) are essential, as moisture accelerates degradation .
  • Light : Protect from UV exposure to avoid photolytic cleavage of functional groups .

Advanced Research Questions

Q. How does this compound perform in controlled polymerization systems for drug delivery applications?

This compound serves as a monomer in reversible addition-fragmentation chain-transfer (RAFT) polymerization to synthesize stimuli-responsive copolymers. For example:

  • RAFT Copolymerization : A statistical copolymer library with pyridyldisulfide ethyl methacrylate (PDSM) demonstrated controlled molecular weight (Đ <1.2) and pH/redox-responsive drug release .
  • Post-Polymerization Modification : The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid) to expose primary amines for subsequent conjugation with hydrophobic drugs like doxorubicin .

Q. What analytical challenges arise when characterizing degradation products of this compound under physiological conditions?

  • Hydrolysis Products : Methanesulfonic acid and Boc-amine intermediates may form in aqueous buffers (pH 7.4, 37°C). LC-MS/MS is critical to identify these fragments .
  • Data Contradictions : Discrepancies in degradation kinetics may occur due to buffer composition (e.g., phosphate vs. carbonate). Validate using multiple techniques (HPLC, 1^1H NMR) .

Q. How can researchers leverage this compound for site-selective functionalization in complex organic syntheses?

  • Protecting Group Strategy : The Boc group allows selective deprotection in multi-step syntheses. For instance, in peptide coupling, Boc is stable under basic conditions but cleaved with HCl/dioxane .
  • Sulfonate Reactivity : The methanesulfonate group acts as a leaving group in nucleophilic substitutions, enabling conjugation with thiols or amines in heterocyclic systems .

Q. What strategies mitigate instability during long-term in vitro studies?

  • Formulation : Encapsulation in nanoparticles (e.g., PLGA) reduces hydrolysis rates by 40–60% compared to free compound .
  • Stabilizing Additives : Co-solvents like polyethylene glycol (PEG-400) or cyclodextrins improve solubility and shelf life .

Q. Methodological Considerations

Q. How should researchers address discrepancies in Boc-deprotection efficiency across different batches?

  • Troubleshooting Steps :
    • Verify acid concentration (e.g., 4M HCl/dioxane vs. TFA) and reaction time (1–4 hours) .
    • Monitor by TLC or in situ FTIR to track deprotection kinetics .
  • Batch Analysis : Compare 1^1H NMR spectra for residual Boc signals (δ ~1.4 ppm) and adjust reaction conditions iteratively .

Q. What advanced techniques enable real-time monitoring of reactions involving this compound?

  • In Situ Raman Spectroscopy : Tracks sulfonate ester consumption (peak ~1180 cm1^{-1}) during polymerization .
  • Online MS : Microreactors coupled with ESI-MS provide millisecond-resolution data on intermediate formation .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO5S/c1-8(2,3)14-7(10)9-5-6-13-15(4,11)12/h5-6H2,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDCXQURAAVVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626838
Record name 2-[(tert-Butoxycarbonyl)amino]ethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96628-67-0
Record name tert-Butyl N-(2-((methylsulfonyl)oxy)ethyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096628670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(tert-Butoxycarbonyl)amino]ethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl N-(2-((methylsulfonyl)oxy)ethyl)carbamate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMG2KXK5CD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of Boc-glycinol (25.0 g, 155 mmol) and N,N-diisopropylethylamine (32.4 mL, 186 mmol) in anhydrous dichloromethane (70 mL) was added methanesulfonyl chloride (19.5 mL, 171 mmol) dropwise under ice-water cooling. The mixture was stirred at room temperature for 2 hours. Water was added to the mixture, and the product was extracted with CH2Cl2. The organic layer was dried over Na2SO4, and the solvent was removed in vacuo to give methanesulfonic acid 2-(tert-butoxycarbonylamino)ethyl ester as a crude oil (37 g, 99.7% yield) which was used for the next step without further purification.
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Synthesis routes and methods II

Procedure details

A solution of tert-butyl 2-hydroxyethylcarbamate (25 mL, 161.6 mmol) in dichloromethane (60 mL) was cooled to 0° C. and stirred while first diisopropylethylamine (33.8 mL, 193.9 mmol) was added and then mesyl chloride (13.7 mL, 177.8 mmol) then was added dropwise. The mixture was allowed to warm to 23° C., stirred for 18 hours, poured into dichloromethane (200 mL) and washed with aqueous hydrochloric acid (3M, 3×25 mL) and saturated aqueous sodium hydrogencarbonate (2×25 mL). The organic layer was separated, dried (MgSO4) and concentrated in vacuo to provide tert-butyl 2-methylsulfonyloxyethylcarbamate (37.39 g, 97% yield) as a brown oil; MS (PB-PCI) C8H17NO5S m/e calc 239.08; found 240 (MH+).
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Synthesis routes and methods III

Procedure details

Methanesulfonyl chloride (0.60 mL, 7.76 mmol) was added to a solution of (2-hydroxy-ethyl)-carbamic acid tert-butyl ester (1.04 g, 6.46 mmol) and triethylamine (1.35 mL, 9.70 mmol) in dichloromethane (35 mL) cooled to 0° C. The solution was stirred for one hour, after which time it was diluted with ethyl acetate, washed with saturated NaHCO3 (2×), brine, dried over Na2SO4 and concentrated to a thick colorless liquid (1.37 g, 89%).
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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

tert-Butyl N-(2-hydroxyethyl)carbamate (6.0 g), triethylamine (5.68 ml) were dissolved in DCM (50 ml) and methanesulfonyl chloride (3.02 ml) was added dropwise to the reaction mixture at 0° C. The mixture was stirred for 30 min at 0° C. and stirring was continued for 2 h at RT. Water was added and the mixture was extracted with DCM. Combined organic phases were washed with water and brine, dried with Na2SO4 and evaporated. The product was stored under nitrogen. Yield 8.64 g. 1H-NMR (400 MHz; d6-DMSO): δ 1.39 (s, 9H), 3.16 (s, 3H), 3.23 (q, 2H), 4.16 (t, 2H), 7.04 (br s, 1H).
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6 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.